molecular formula C13H18ClN3O B12215799 N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine

N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12215799
M. Wt: 267.75 g/mol
InChI Key: JBGZLQYDTLCCSU-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of an ethoxybenzyl group attached to the nitrogen atom at the 4-position of the pyrazole ring

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-3-17-13-6-4-11(5-7-13)8-14-12-9-15-16(2)10-12;/h4-7,9-10,14H,3,8H2,1-2H3;1H

InChI Key

JBGZLQYDTLCCSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CN(N=C2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-ethoxybenzylamine with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is then purified by column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Biological Studies: The compound can be used in biological assays to study its effects on different biological pathways and targets.

    Material Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Research: The compound can be used as a reagent or intermediate in various chemical reactions and synthesis.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism of action depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-chlorobenzyl)-1-methyl-1H-pyrazol-4-amine: Similar structure with a chlorobenzyl group instead of an ethoxybenzyl group.

Uniqueness

N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the ethoxybenzyl group, which may impart specific properties and reactivity to the compound. This uniqueness can be leveraged in the design and development of new compounds with desired characteristics for various applications.

Biological Activity

N-(4-ethoxybenzyl)-1-methyl-1H-pyrazol-4-amine, a synthetic compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article explores its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring substituted with an ethoxybenzyl group at the 4-position and a methyl group at the 1-position. Its molecular formula is C13H16N3C_{13}H_{16}N_3, with a molecular weight of approximately 217.27 g/mol. This structural configuration is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity:

  • Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising inhibitory effects comparable to standard antibiotics .

2. Anti-inflammatory Effects:

  • The compound has been investigated for its anti-inflammatory potential, particularly in modulating cytokine production. It has been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro, suggesting its utility in treating inflammatory conditions such as arthritis .

This compound's mechanisms of action are primarily linked to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Cytokine Modulation: By affecting cytokine levels, it potentially alters immune responses, contributing to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Selvam et al. (2014)Demonstrated significant anti-inflammatory activity in carrageenan-induced edema models, with comparable efficacy to indomethacin .
Burguete et al. (2019)Reported antimicrobial activity against multiple strains, highlighting its potential as a therapeutic agent .
Chovatia et al. (2023)Investigated the compound's efficacy against tuberculosis strains, showing promising results against Mycobacterium tuberculosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameStructural FeaturesBiological Activity
4-(Ethoxyphenyl)-1-methylpyrazoleLacks methyl substitution on pyrazoleDifferent anti-inflammatory profile
N-(4-methoxyphenyl)methyl)-1-methylpyrazoleContains methoxy instead of ethoxyVariations in solubility and reactivity
1-Methyl-N-(4-fluorophenyl)-pyrazolFluorine substitution alters electronic propertiesPotentially different pharmacokinetics

The distinct combination of ethoxybenzyl and methyl groups enhances the biological activity of this compound compared to these similar compounds.

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